

# Fosgonimeton (ATH-1017): A Technical Overview of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Fosgonimeton (ATH-1017) is an investigational small molecule developed by Athira Pharma designed as a novel therapeutic for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease dementia. It operates through a distinct mechanism of action, acting as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system crucial for neuronal health, survival, and regeneration. Preclinical studies have demonstrated its potential to protect against neurotoxic insults, promote synaptogenesis, and improve cognitive function in various dementia models. However, its translation to clinical efficacy has been met with challenges, with late-stage trials failing to meet their primary endpoints, although some encouraging biomarker and subgroup data have been observed. This guide provides a detailed technical summary of the discovery, mechanism of action, and development history of fosgonimeton.

## Discovery and Rationale

The therapeutic potential of neurotrophic factors in treating neurodegeneration has been a long-standing area of research. However, the clinical use of large protein factors like HGF is limited by poor blood-brain barrier penetration and unfavorable pharmacokinetic properties. To overcome this, fosgonimeton was developed based on a strategy of identifying small molecules that could positively modulate the endogenous HGF/MET system.

The initial screening identified a potent compound, now known as fosgo-AM (the active metabolite of fosgonimeton), for its ability to enhance HGF/MET signaling.<sup>[1]</sup> To improve the drug-like characteristics of fosgo-AM, specifically its solubility and stability for subcutaneous administration, a prodrug strategy was employed, leading to the creation of fosgonimeton (ATH-1017).<sup>[1]</sup> Fosgonimeton is rapidly converted to its active metabolite, fosgo-AM, in plasma.<sup>[2]</sup>

## Mechanism of Action: Positive Modulation of HGF/MET Signaling

Fosgonimeton's mechanism of action is centered on the potentiation of the HGF/MET neurotrophic system. Its active metabolite, fosgo-AM, enhances the interaction between HGF and its receptor, the tyrosine kinase MET.<sup>[2]</sup> This positive modulation leads to increased phosphorylation and activation of the MET receptor, which in turn initiates downstream signaling cascades critical for neuronal function and survival.<sup>[2][3]</sup>

Key downstream pathways activated by HGF/MET signaling include:

- PI3K/AKT Pathway: This pathway is a central regulator of cell survival, promoting anti-apoptotic signals and protecting neurons from toxic insults.<sup>[4][5]</sup>
- RAS/MEK/ERK Pathway: Activation of this pathway is crucial for promoting neurogenesis, neurite outgrowth, and synaptic plasticity.<sup>[4][5]</sup>

By enhancing these endogenous repair and survival mechanisms, fosgonimeton was hypothesized to offer a multi-faceted therapeutic approach, addressing synaptic disconnection, neuronal loss, and neuroinflammation.<sup>[2][6]</sup>

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | ATHA Stock News [stocktitan.net]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer's Disease [drug-dev.com]
- 6. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [Fosgonimeton (ATH-1017): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860400#discovery-and-development-history-of-fosgonimeton-ath-1017>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)